What are the chemical properties of Boc-glu(obzl)-oh dcha?
What are the chemical properties of Boc-glu(obzl)-oh dcha?
An In-depth Technical Guide on the Chemical Properties of Boc-L-Glu(OBzl)-OH·DCHA
Introduction
N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester dicyclohexylamine salt, commonly abbreviated as Boc-L-Glu(OBzl)-OH·DCHA, is a cornerstone reagent in the field of peptide chemistry. As a bifunctionally protected amino acid derivative, it serves as a critical building block for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical handling, grounded in established scientific principles to empower researchers in its effective application.
The molecule's design is a strategic combination of three key components:
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The Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the α-amino function, enabling stepwise peptide chain elongation.
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The Benzyl (Bzl) Ester: A stable protecting group for the γ-carboxyl function of the glutamic acid side chain, which is orthogonal to the Boc group.
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The Dicyclohexylamine (DCHA) Salt: A basic counterion that forms a stable, crystalline salt with the free α-carboxyl group. This salt form significantly enhances the compound's shelf-life, crystallinity, and ease of handling compared to the free acid.[1][]
This document delves into the causality behind its structural features and provides field-proven insights into its application.
Chemical Identity and Structure
A precise understanding of the compound's identity is fundamental for its correct application and for troubleshooting synthetic challenges.
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Chemical Name: (2S)-5-(Benzyloxy)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-5-oxopentanoic acid N-cyclohexylcyclohexanamine (1:1)[]
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Common Synonyms: Boc-Glu(OBn)-OH·DCHA, Boc-L-glutamic acid 5-benzyl ester dicyclohexylammonium salt[]
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CAS Number: 13574-84-0
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Molecular Formula: C₂₉H₄₆N₂O₆[][3]
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Molecular Weight: 518.69 g/mol [][4]
The structure consists of an ionic bond between the dicyclohexylammonium cation and the Boc-L-Glu(OBzl)-OH anion. This arrangement neutralizes the free carboxylic acid, contributing to the compound's solid-state stability.
Caption: Ionic structure of Boc-L-Glu(OBzl)-OH·DCHA.
Physicochemical Properties
The physical properties of Boc-L-Glu(OBzl)-OH·DCHA make it a convenient and reliable reagent for laboratory use. The data below is a synthesis of information from various chemical suppliers.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 140-142 °C | [] |
| Solubility | Soluble in Dimethylformamide (DMF). Generally soluble in other organic solvents.[7] The DCHA salt form enhances solubility and stability over the free acid.[1] | |
| Purity | Typically ≥98% as determined by HPLC or TLC | [3] |
| Optical Rotation | [α]₂₀/D: -5.5 ± 0.5° (c=1 in acetic acid) for the free acid |
The DCHA salt's higher melting point and crystalline nature, compared to the often waxy or low-melting free acid (m.p. 69-71 °C), are direct consequences of the stable ionic lattice formed. This crystalline structure minimizes hygroscopicity and improves shelf stability.
Reactivity and Synthetic Utility
The primary application of Boc-L-Glu(OBzl)-OH·DCHA is as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[8] Its synthetic utility is defined by the strategic interplay of its protecting groups.
The Principle of Orthogonal Protection
The core of its functionality lies in the concept of orthogonal protection. The Boc and Benzyl groups are removed by fundamentally different chemical mechanisms, allowing for the selective deprotection of one group while the other remains intact.
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Boc (N-α-Protection): This group is stable to a wide range of reaction conditions but is readily cleaved under mild acidic conditions, typically with neat trifluoroacetic acid (TFA) or HCl in an organic solvent like dioxane.[] The mechanism proceeds via the formation of a stable tert-butyl cation. This lability is the engine of stepwise peptide synthesis, allowing the N-terminus to be deprotected for the next coupling step without disturbing other protecting groups.
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Benzyl Ester (C-γ-Protection): The benzyl ester is robust and stable against the acidic conditions used for Boc removal. This stability is critical to prevent unwanted side reactions at the glutamic acid side chain during chain assembly. Its removal is typically achieved at the end of the synthesis via catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon) or by treatment with very strong acids like hydrofluoric acid (HF) or TFMSA.
Caption: Boc-SPPS workflow using Boc-L-Glu(OBzl)-OH.
Role of the DCHA Salt
The DCHA salt is not used directly in the coupling step of peptide synthesis. The anionic carboxylate is unreactive towards coupling reagents. Therefore, the DCHA salt must be converted to the free acid prior to activation and coupling. This is a crucial first step in any experimental workflow.
Stability, Storage, and Handling
Proper storage is essential to maintain the high purity required for peptide synthesis.
| Condition | Temperature | Recommended Duration | Source(s) |
| Long-Term Storage | -20°C | Up to 3 years | [][10] |
| Short-Term Storage | +4°C | Up to 2 years | [10] |
| Shipping | Ambient | Acceptable for short durations | [11] |
Handling Precautions:
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Always handle the compound in a well-ventilated area or fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
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Avoid inhalation of dust and direct contact with skin and eyes.[13]
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The compound is stable under normal conditions but should be kept away from strong oxidizing agents.[12][13]
Degradation Pathways: Although the DCHA salt is highly stable, the parent free acid can be susceptible to degradation over long periods or under harsh conditions. Potential pathways include hydrolysis of the benzyl ester and intramolecular cyclization to form pyroglutamate, particularly under acidic or basic conditions.[11]
Analytical Characterization
Verification of the compound's identity and purity is typically performed using a combination of spectroscopic and chromatographic methods.
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Nuclear Magnetic Resonance (¹H NMR): The spectrum should show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic protons around 7.3 ppm and a methylene singlet around 5.1 ppm), the dicyclohexylamine moiety, and the amino acid backbone.[14]
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Infrared Spectroscopy (IR): The IR spectrum will display characteristic absorption bands for N-H, C=O (from the ester, carbamate, and carboxylic acid), and C-O bonds.
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Mass Spectrometry (MS): ESI-MS will typically show the molecular ion peaks for the Boc-L-Glu(OBzl)-OH anion and the dicyclohexylammonium cation.
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of amino acid derivatives, capable of separating the main compound from any precursors or degradation products.
Key Experimental Protocols
Protocol 1: Conversion of DCHA Salt to Free Acid
Causality: The DCHA salt must be broken by protonating the carboxylate anion. This is achieved by an acid wash. The resulting free acid is soluble in an organic solvent, while the newly formed dicyclohexylammonium salt is water-soluble and can be washed away.
Methodology:
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Dissolve 1.0 equivalent of Boc-L-Glu(OBzl)-OH·DCHA in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Transfer the solution to a separatory funnel.
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Wash the organic layer three times with a 10% aqueous solution of potassium bisulfate (KHSO₄) or citric acid. The aqueous layer should be acidic (test with pH paper).
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Wash the organic layer twice with deionized water to remove residual acid.
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Wash the organic layer once with brine to initiate drying.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the organic solution in vacuo to yield the free acid, typically as a viscous oil or a low-melting solid.
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The free acid should be used immediately or stored under inert gas at -20°C.
Protocol 2: Standard Peptide Coupling in Boc-SPPS
Causality: The free carboxylic acid must be activated to form a reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. Carbodiimides like Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used for this activation.
Methodology (Illustrative):
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Swell the N-terminal deprotected peptide-resin in dichloromethane (DCM).
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In a separate vessel, dissolve 3.0 equivalents of the free Boc-L-Glu(OBzl)-OH (prepared as in Protocol 1) in DCM.
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Add 3.0 equivalents of HOBt to the amino acid solution.
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Cool the amino acid solution to 0°C in an ice bath.
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Add 3.0 equivalents of DCC to the cooled amino acid solution and stir for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
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Filter the pre-activated amino acid solution to remove the DCU precipitate.
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Add the filtered, activated amino acid solution to the swollen resin.
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Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a qualitative test (e.g., the Kaiser test).
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After completion, wash the resin thoroughly with DCM, isopropanol, and DCM to remove excess reagents.
Conclusion
Boc-L-Glu(OBzl)-OH·DCHA is a highly stable, well-characterized, and versatile reagent that is indispensable for modern peptide synthesis. Its properties are a direct result of a rational chemical design that balances the stability required for storage with the specific reactivity needed for controlled, stepwise peptide elongation. The orthogonal Boc and benzyl protecting groups, combined with the enhanced handling characteristics imparted by the DCHA salt, provide researchers with a reliable tool for the construction of complex and therapeutically relevant peptides. A thorough understanding of its chemical properties, as detailed in this guide, is the foundation for its successful implementation in research and development.
References
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AmbioPharm. (n.d.). Boc-Glu-Obzl DCHA. Retrieved from [Link]
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Next Peptide. (n.d.). 13574-84-0 | Boc-Glu-OBzl-OH.DCHA. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Boc-Glu-OBzl DCHA. Retrieved from [Link]
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AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Boc-Glu(OBzl)-OH. Retrieved from [Link]
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SVS Labs. (n.d.). Boc-L-Glu(Bzl)-OH, CAS NO 13574-13-5. Retrieved from [Link]
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